molecular formula C15H17NO4S2 B11438088 Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate

Cat. No.: B11438088
M. Wt: 339.4 g/mol
InChI Key: MPKBVKXVGWMERP-UHFFFAOYSA-N
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Description

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with methanesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This intermediate is then reacted with 4-methylbenzylamine to yield the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization and chromatography to achieve high purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, enhancing binding affinity and specificity .

Comparison with Similar Compounds

  • Methyl 3-aminothiophene-2-carboxylate
  • Methyl 3-sulfonylamino-2-thiophenecarboxylate
  • N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamide

Comparison: Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is unique due to the presence of both the sulfonamide and thiophene moieties, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 3-[(4-methylphenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate

InChI

InChI=1S/C15H17NO4S2/c1-11-4-6-12(7-5-11)10-16(22(3,18)19)13-8-9-21-14(13)15(17)20-2/h4-9H,10H2,1-3H3

InChI Key

MPKBVKXVGWMERP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=C(SC=C2)C(=O)OC)S(=O)(=O)C

Origin of Product

United States

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